REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH:8]=[O:9].[CH2:10]=[O:11].[OH-].[Na+]>O>[OH:9][CH2:8][C:2]1([CH2:10][OH:11])[CH2:3][CH:4]2[CH2:7][CH:1]1[CH:6]=[CH:5]2 |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C=O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 30° C
|
Type
|
WAIT
|
Details
|
Subsequently the stirring was continued for another hour at 55° C.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with 50 ml of methylisobutyl ketone
|
Type
|
WASH
|
Details
|
The organic phase was washed with 50 ml of water
|
Type
|
WASH
|
Details
|
The combined organic phases were washed neutral
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from petroleum-ether (60-95)/toluene (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(C2C=CC(C1)C2)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |